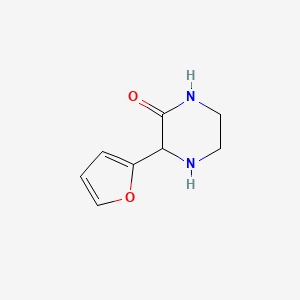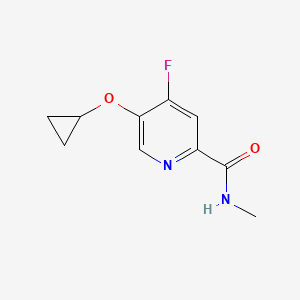
(3-Acetyl-5-formylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetyl-5-formylphenyl)acetic acid is an organic compound with a complex structure that includes both acetyl and formyl functional groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-5-formylphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring, followed by formylation and subsequent introduction of the acetic acid group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and formylation reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetyl-5-formylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (3-Acetyl-5-carboxyphenyl)acetic acid.
Reduction: (3-Acetyl-5-hydroxyphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Acetyl-5-formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Acetyl-5-formylphenyl)acetic acid involves its interaction with various molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Phenylacetic acid: A simpler analog with a phenyl ring attached to an acetic acid group.
Benzoylformic acid: Contains a formyl group attached to a benzene ring.
Uniqueness
(3-Acetyl-5-formylphenyl)acetic acid is unique due to the presence of both acetyl and formyl groups on the same phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and research applications.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-(3-acetyl-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C11H10O4/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4,6H,5H2,1H3,(H,14,15) |
Clave InChI |
BOEDAPLLJJMIHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















